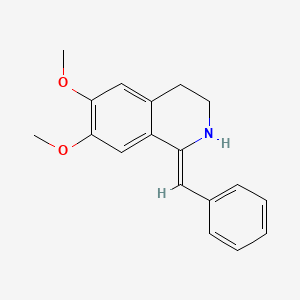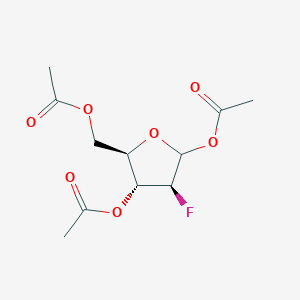
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: is a synthetic carbohydrate derivative. It is characterized by the presence of a fluorine atom at the second position and acetyl groups at the first, third, and fifth positions of the arabinofuranose ring. This compound is often used in the synthesis of nucleoside analogues and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose typically involves the fluorination of a suitable arabinofuranose precursor followed by acetylation. One common method includes:
Fluorination: The starting material, such as 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, is subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Utilizing large reactors for batch processing or continuous flow systems for more efficient production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azido or thiol derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups results in the formation of 2-fluoro-2-deoxy-D-arabinofuranose.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleoside Analogues: Used as a key intermediate in the synthesis of various nucleoside analogues which are important in antiviral and anticancer research.
Biology:
Enzyme Inhibition Studies: Employed in studies to understand the inhibition mechanisms of enzymes involved in carbohydrate metabolism.
Medicine:
Drug Development: Utilized in the development of therapeutic agents, particularly antiviral and anticancer drugs.
Industry:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose involves its incorporation into biochemical pathways where it can act as an inhibitor or a substrate analog. The fluorine atom at the second position plays a crucial role in its biological activity by mimicking the natural substrate while resisting enzymatic degradation. This compound targets specific enzymes involved in carbohydrate metabolism, thereby inhibiting their activity and affecting the overall metabolic pathway .
Comparación Con Compuestos Similares
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- 2-Fluoro-2-deoxy-1,3,4-tri-O-acetyl-α-D-arabinofuranose
- 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-β-D-arabinofuranose
Comparison:
- Structural Differences: The position and type of protecting groups (acetyl vs. benzoyl) can vary among similar compounds.
- Biological Activity: The presence of different protecting groups can influence the compound’s stability, solubility, and biological activity.
- Uniqueness: 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose is unique due to its specific acetylation pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H15FO7 |
|---|---|
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Clave InChI |
RUHDSMRRCLJPJM-GZBOUJLJSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


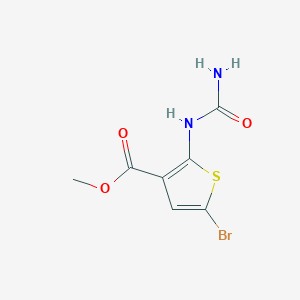
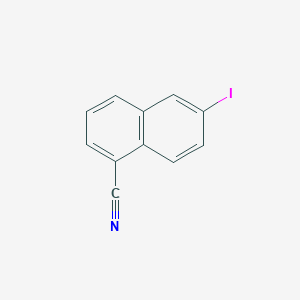


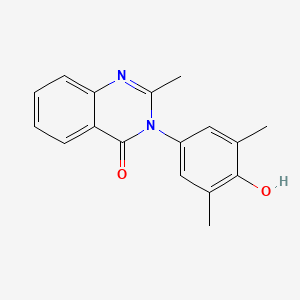
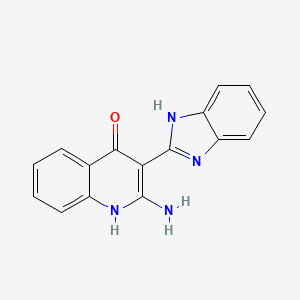
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)

